molecular formula C17H14F2O3 B12884470 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran CAS No. 922140-90-7

3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran

Cat. No.: B12884470
CAS No.: 922140-90-7
M. Wt: 304.29 g/mol
InChI Key: HQNJSGXQZXDRSO-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a benzofuran core substituted with a 3,5-difluorophenyl group, two methoxy groups, and a methyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,5-difluorophenylboronic acid, which is then subjected to Suzuki-Miyaura cross-coupling reactions with appropriate benzofuran derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran can be compared with other similar compounds, such as:

The uniqueness of 3-(3,5-Difluorophenyl)-4,6-dimethoxy-2-methylbenzofuran lies in its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties.

Properties

CAS No.

922140-90-7

Molecular Formula

C17H14F2O3

Molecular Weight

304.29 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-4,6-dimethoxy-2-methyl-1-benzofuran

InChI

InChI=1S/C17H14F2O3/c1-9-16(10-4-11(18)6-12(19)5-10)17-14(21-3)7-13(20-2)8-15(17)22-9/h4-8H,1-3H3

InChI Key

HQNJSGXQZXDRSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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